2-Cyclopropyl-5-phenylpyrazol-3-amine
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Overview
Description
2-Cyclopropyl-5-phenylpyrazol-3-amine is a synthetic compound that belongs to the pyrazole family of compounds. Pyrazoles are a class of heterocyclic compounds characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms. This particular compound features a cyclopropyl group at the 2-position and a phenyl group at the 5-position, making it a unique and interesting molecule for various scientific applications.
Mechanism of Action
Target of Action
It’s known that similar compounds, such as 5-amino-pyrazoles, are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules, particularly diverse heterocyclic scaffolds .
Mode of Action
Phenylpyrazole insecticides, which share a similar structure, function by blocking glutamate-activated chloride channels in insects . This suggests that 2-Cyclopropyl-5-phenylpyrazol-3-amine might interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
It’s known that cyclopropane, a structural motif in the compound, is widespread in natural products and is usually essential for biological activities . This suggests that this compound might affect similar pathways and have downstream effects.
Pharmacokinetics
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . This suggests that this compound might have similar properties and their impact on bioavailability.
Result of Action
It’s known that similar compounds, such as 5-amino-pyrazoles, are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules . This suggests that this compound might have similar effects.
Action Environment
It’s known that similar compounds, such as 5-amino-pyrazoles, are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules . This suggests that environmental factors might influence the action, efficacy, and stability of this compound in a similar manner.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Cyclopropyl-5-phenylpyrazol-3-amine are not fully understood due to the limited available research. It is known that 5-amino-pyrazoles, the class of compounds to which it belongs, are versatile synthetic building blocks in the synthesis of remarkable organic molecules . They interact with various enzymes, proteins, and other biomolecules, although the specific interactions of this compound have not been extensively studied .
Cellular Effects
The cellular effects of this compound are currently unknown due to the lack of specific research on this compound. Related compounds, such as phenylpyrazole insecticides, have been shown to disrupt epithelial cells in the human intestine .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-studied. Related 5-amino-pyrazoles have been shown to interact with various enzymes and receptors, such as p38MAPK, and different kinases
Metabolic Pathways
The metabolic pathways involving this compound are not well-understood. Cyclopropyl groups, which are present in this compound, have been shown to diminish oxidative metabolism in some circumstances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-5-phenylpyrazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with a phenyl-substituted diketone or α,β-unsaturated ketone. The reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, and under reflux conditions to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-5-phenylpyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Various halogenating agents, nucleophiles, and electrophiles; reactions are conducted under controlled temperatures and solvent conditions.
Major Products Formed
The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazole compounds, and substituted pyrazole derivatives with different functional groups .
Scientific Research Applications
2-Cyclopropyl-5-phenylpyrazol-3-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
3-Aminopyrazole: A simpler analog with an amino group at the 3-position.
5-Aminopyrazole: Another analog with an amino group at the 5-position.
2-Phenylpyrazole: A compound with a phenyl group at the 2-position but lacking the cyclopropyl group.
Uniqueness
2-Cyclopropyl-5-phenylpyrazol-3-amine is unique due to the presence of both cyclopropyl and phenyl groups, which confer distinct chemical and biological properties. The cyclopropyl group introduces strain and reactivity, while the phenyl group enhances aromaticity and potential interactions with biological targets .
Properties
IUPAC Name |
2-cyclopropyl-5-phenylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c13-12-8-11(9-4-2-1-3-5-9)14-15(12)10-6-7-10/h1-5,8,10H,6-7,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUNETDWDOQMRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=CC(=N2)C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2141197-35-3 |
Source
|
Record name | 1-cyclopropyl-3-phenyl-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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